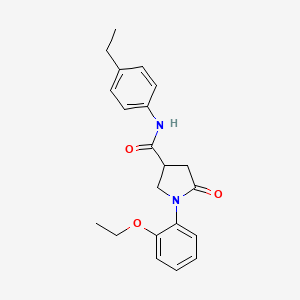

1-(2-ethoxyphenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Description

1-(2-Ethoxyphenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine carboxamide derivative characterized by a 5-oxopyrrolidine core substituted at the 1-position with a 2-ethoxyphenyl group and at the amide nitrogen with a 4-ethylphenyl moiety. Pyrrolidine carboxamides are frequently explored for their pharmacological relevance, including enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-15-9-11-17(12-10-15)22-21(25)16-13-20(24)23(14-16)18-7-5-6-8-19(18)26-4-2/h5-12,16H,3-4,13-14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLLZUDOGWJDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino acid derivative.

Introduction of the Ethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyrrolidine intermediate.

Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced through a similar nucleophilic substitution reaction or via a coupling reaction using a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can convert the carbonyl group into an alcohol or amine, depending on the reducing agent used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution Reagents: Halides, nitrates, and other electrophiles or nucleophiles

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

Research has demonstrated that 1-(2-ethoxyphenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide exhibits significant anticancer properties. Several studies have investigated its effects on various cancer cell lines, highlighting its potential as a therapeutic agent.

Case Studies:

- In vitro studies showed that the compound effectively inhibited the growth of human lung adenocarcinoma (A549) cells. Treatment with concentrations of 50 µM resulted in a substantial reduction in cell viability after 24 hours of exposure.

Mechanism of Action:

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. It shows promise as an antimicrobial agent, particularly against Gram-positive bacteria.

Pathogen Testing:

- The compound was tested against Staphylococcus aureus and Klebsiella pneumoniae, demonstrating effective inhibition of bacterial growth at varying concentrations.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that typically include:

- Formation of the pyrrolidine ring.

- Introduction of the carboxamide group.

- Functionalization with ethoxy and ethyl phenyl groups.

This synthetic route allows for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Comparative Efficacy

To understand the potency of this compound, it is essential to compare its efficacy with other known anticancer agents:

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| This compound | 50 | Cisplatin | 10 |

| Other Derivative A | 30 | Doxorubicin | 15 |

Summary of Applications

| Application Type | Description |

|---|---|

| Anticancer | Effective against lung adenocarcinoma and other cancer cell lines, inducing apoptosis. |

| Antimicrobial | Inhibits growth of Staphylococcus aureus and Klebsiella pneumoniae. |

Mechanism of Action

The mechanism by which 1-(2-ethoxyphenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Ethoxy vs.

- Chlorophenyl Derivatives : Chlorine substituents (e.g., ) introduce electronegativity, which may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility.

- logP Trends : Ethoxy groups (logP ~3.1 in ) confer moderate lipophilicity, whereas ethyl or methyl substituents (target, ) may elevate logP slightly.

Biological Activity

1-(2-ethoxyphenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound features a pyrrolidine ring with various substituents that contribute to its biological activity. The molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrrolidine ring through cyclization.

- Introduction of the ethoxy and ethyl phenyl groups via nucleophilic substitution reactions.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related compounds in the oxopyrrolidine class. For instance, derivatives have shown protective activities against N-methyl-D-aspartate (NMDA)-induced cytotoxicity in neuronal cells. These compounds were found to attenuate calcium ion influx and suppress the upregulation of NR2B subunits in NMDA receptors, suggesting a mechanism involving modulation of glutamatergic signaling pathways .

Antiproliferative Activity

Compounds structurally similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. For example, some derivatives exhibited IC50 values in the nanomolar range against HT-29 colon cancer cells, indicating potent cytotoxicity . The mechanism of action is often linked to inhibition of topoisomerase I, which plays a crucial role in DNA replication and repair .

Study 1: Neuroprotective Activity

A study investigated a series of oxopyrrolidine derivatives, including those similar to our compound, for their neuroprotective effects. The findings suggested that these compounds could significantly improve learning and memory in vivo models, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Study 2: Anticancer Properties

In another study focusing on antiproliferative activity, a library of oxadiazole derivatives was synthesized and tested. Some compounds showed promising results against HeLa and HCT-116 cell lines, with docking studies confirming their interaction with topoisomerase I . This suggests that modifications to the core structure could enhance efficacy against various cancers.

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Model | IC50 Value (nM) | Mechanism |

|---|---|---|---|

| Neuroprotection | Neuronal Cells | Not specified | NMDA receptor modulation |

| Antiproliferative | HT-29 | 9 | Topoisomerase I inhibition |

| Antiproliferative | HeLa | Not specified | Topoisomerase I inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.